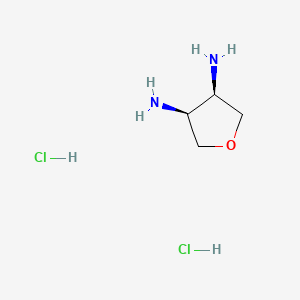
Cyclohexyl(5-fluoropyridin-3-yl)methanol
Vue d'ensemble
Description
Cyclohexyl(5-fluoropyridin-3-yl)methanol is a chemical compound with the formula C12H16FNO and a molecular weight of 209.26 g/mol . It holds potential for scientific research and can contribute to advancements in various fields like pharmaceuticals and materials science.
Molecular Structure Analysis
The InChI code for Cyclohexyl(5-fluoropyridin-3-yl)methanol is1S/C12H16FNO/c13-11-6-10 (7-14-8-11)12 (15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
Cyclohexyl(5-fluoropyridin-3-yl)methanol is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .Applications De Recherche Scientifique
Pharmaceutical Intermediates
Cyclohexyl(5-fluoropyridin-3-yl)methanol: serves as a valuable intermediate in the synthesis of pharmaceutical compounds . Its fluorinated pyridine moiety is particularly useful in creating molecules with enhanced biological activity. The presence of the fluorine atom can significantly alter the lipophilicity and metabolic stability of pharmaceuticals, making this compound a key ingredient in drug development.
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties . Cyclohexyl(5-fluoropyridin-3-yl)methanol can be utilized to synthesize compounds with fluorine-containing substituents on aryl rings, which have been commercialized as active ingredients in agricultural chemicals.
Radiopharmaceutical Synthesis
Fluorinated pyridines, such as those derived from Cyclohexyl(5-fluoropyridin-3-yl)methanol , are used in the synthesis of F-18 labeled compounds for positron emission tomography (PET) imaging . These compounds are crucial in local radiotherapy for cancer and serve as imaging agents for various biological applications.
Safety and Hazards
Propriétés
IUPAC Name |
cyclohexyl-(5-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIKMCVCOLTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CN=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(5-fluoropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)


![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)





